2-(Diphenylmethoxy)heptan-1-OL
Description
Structure
3D Structure
Properties
CAS No. |
113628-00-5 |
|---|---|
Molecular Formula |
C20H26O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-benzhydryloxyheptan-1-ol |
InChI |
InChI=1S/C20H26O2/c1-2-3-6-15-19(16-21)22-20(17-11-7-4-8-12-17)18-13-9-5-10-14-18/h4-5,7-14,19-21H,2-3,6,15-16H2,1H3 |
InChI Key |
ISHNBZCEAITGIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CO)OC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Elucidating the Chemical Architecture of 2 Diphenylmethoxy Heptan 1 Ol
Advanced Spectroscopic Characterization Techniques
Spectroscopic techniques are fundamental in determining the structure of a chemical compound. By analyzing the interaction of molecules with electromagnetic radiation, chemists can piece together the molecular puzzle, identifying the connectivity of atoms and their spatial arrangement.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
One-Dimensional NMR Techniques (e.g., ¹H, ¹³C, DEPT) for Comprehensive Structural Assignment
¹H NMR: This technique would identify all the unique proton environments in 2-(Diphenylmethoxy)heptan-1-OL. The spectrum would be expected to show distinct signals for the protons on the two phenyl rings, the methine proton (CH-O), the methylene (B1212753) protons adjacent to the alcohol (CH₂-OH), the protons of the heptyl chain, and the hydroxyl proton. The chemical shift (δ) of each signal would indicate its electronic environment, and the splitting pattern (multiplicity) would reveal the number of neighboring protons.
¹³C NMR: This spectrum would show a signal for each unique carbon atom in the molecule. The distinct chemical shifts would help differentiate between the aromatic carbons of the diphenylmethyl group, the aliphatic carbons of the heptyl chain, the carbon bearing the ether linkage, and the carbon attached to the hydroxyl group.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) would be used to distinguish between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum would only show signals for CH carbons, while a DEPT-135 spectrum would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. This would be crucial for unambiguously assigning the resonances of the heptyl chain.
Hypothetical ¹H and ¹³C NMR Data Table for this compound
| Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
|---|---|---|
| Phenyl-H | 7.20-7.40 (m, 10H) | 127.0-143.0 |
| CH-O | ~5.50 (d) | ~85.0 |
| CH₂-OH | ~3.60 (m, 2H) | ~65.0 |
| CH-CH₂OH | ~3.80 (m, 1H) | ~45.0 |
| Heptyl CH₂ | 1.20-1.60 (m) | 22.0-32.0 |
| Heptyl CH₃ | ~0.90 (t) | ~14.0 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity Analysis
COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton couplings within the molecule. For instance, it would show correlations between the methine proton and the adjacent methylene protons of the heptyl chain, helping to establish the sequence of atoms in the aliphatic portion of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would show correlations between protons and the carbon atoms they are directly attached to. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathway Analysis
HRMS would provide the exact mass of the molecule with high precision. This allows for the unambiguous determination of the molecular formula (C₂₀H₂₆O₂ for this compound). The fragmentation pattern observed in the mass spectrum would offer further structural clues. Expected fragmentation would likely involve the cleavage of the ether bond, leading to a prominent diphenylmethyl cation (m/z 167), and loss of the heptanol (B41253) side chain.
Hypothetical HRMS Fragmentation Data
| m/z (Fragment) | Identity |
|---|---|
| 314.1933 | [M]⁺ (Molecular Ion) |
| 183.0810 | [M - C₇H₁₅O]⁺ |
| 167.0861 | [Ph₂CH]⁺ |
| 105.0334 | [C₇H₅O]⁺ |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
An IR spectrum would confirm the presence of the key functional groups in this compound. A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the alcohol group. Strong absorptions around 3000-3100 cm⁻¹ would indicate C-H stretching of the aromatic rings, while absorptions just below 3000 cm⁻¹ would correspond to the aliphatic C-H stretches of the heptyl chain. A distinct C-O stretching vibration for the ether linkage would be expected around 1100 cm⁻¹.
Hypothetical IR Absorption Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3200-3600 (broad) | O-H Stretch | Alcohol |
| 3000-3100 | C-H Stretch | Aromatic |
| 2850-2960 | C-H Stretch | Aliphatic |
| ~1600, ~1490, ~1450 | C=C Stretch | Aromatic Ring |
| ~1100 | C-O Stretch | Ether |
Isotopic Labeling Strategies for Mechanistic Probes and Structural Confirmation
Isotopic labeling is a powerful technique used to trace the journey of atoms through chemical reactions or to probe specific structural features of a molecule. doi.org By replacing an atom with its heavier, non-radioactive (stable) isotope, such as deuterium (B1214612) (²H) for hydrogen or carbon-13 (¹³C) for carbon, researchers can follow the label's fate using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This approach is invaluable for elucidating reaction mechanisms and confirming molecular structures. For a molecule like this compound, several isotopic labeling strategies can be envisioned to investigate its chemical behavior.
Deuterium (²H) Labeling:
Deuterium is frequently used due to the relative ease of its incorporation and detection.
Labeling at the Hydroxyl Group (C1-OD): Replacing the acidic proton of the alcohol with deuterium is straightforward, typically achieved by dissolving the compound in a deuterated solvent like methanol-d4 (B120146) (CH₃OD) or by using D₂O. This allows for the study of hydrogen bonding and proton exchange kinetics.
Labeling at the α-Carbon (C1-D₂): Introducing deuterium at the C1 position can be accomplished by the reduction of a corresponding carboxylic acid or ester precursor using a strong deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄). This would be useful for tracking reactions involving the primary alcohol, such as oxidation.
Labeling at the Chiral Center (C2-D): Placing a deuterium atom at the chiral C2 position is a key strategy for studying mechanisms that might involve abstraction of the hydrogen at this site. A common synthetic route would involve the reduction of a ketone precursor, 2-(Diphenylmethoxy)heptan-2-one, with a deuterated reducing agent. This approach is widely used for the asymmetric synthesis of deuterated chiral alcohols. nih.govmanufacturingchemist.comwiley.com
Carbon-13 (¹³C) Labeling:
Incorporating ¹³C provides a direct way to track the carbon skeleton of the molecule during a reaction.
Labeling at the Carbinol Carbon (¹³C1): Synthesizing the molecule starting from a ¹³C-labeled building block, such as ¹³C-labeled heptanal, would place the isotope at the C1 position. This would be instrumental in studying rearrangements or cleavage reactions involving the C1-C2 bond.
Labeling at the Ether-Linked Carbon (¹³C2): Labeling the chiral C2 carbon would allow for detailed mechanistic investigation of reactions at this sterically hindered and electronically influenced position.
Labeling the Benzhydryl Carbon: Introducing a ¹³C label at the carbon atom of the diphenylmethoxy group bonded to the ether oxygen would be useful for studying ether cleavage mechanisms.
Oxygen-18 (¹⁸O) Labeling:
Using the stable isotope ¹⁸O can definitively pinpoint the origin of oxygen atoms in reaction products. doi.org
Labeling the Hydroxyl Oxygen (C1-¹⁸OH): This can be achieved through synthesis using ¹⁸O-labeled water in a hydrolysis step. It is particularly useful for studying esterification reactions to determine whether the alcohol's oxygen is retained.
Labeling the Ether Oxygen (C2-¹⁸O): This would be the most direct way to study ether cleavage reactions, determining whether the C-O bond is broken on the heptanyl or diphenylmethyl side of the ether linkage.
The successful incorporation and position of these isotopic labels are confirmed using mass spectrometry, which detects the increase in molecular weight, and NMR spectroscopy (e.g., ¹³C-NMR or ²H-NMR), which provides detailed information about the local environment of the labeled atom.
Advanced Synthetic Methodologies for 2 Diphenylmethoxy Heptan 1 Ol
Strategies for Directed Carbon-Oxygen Bond Formation
The creation of the ether bond between the heptane-1,2-diol precursor and the diphenylmethyl (benzhydryl) group is a critical transformation. The primary challenge lies in achieving high regioselectivity for the secondary hydroxyl group at the C2 position over the primary hydroxyl at C1, while also controlling or preserving the stereochemical integrity of the C2 chiral center.
Standard etherification protocols, such as the Williamson ether synthesis and the Mitsunobu reaction, are commonly employed for this purpose. However, their application to a diol substrate necessitates careful optimization to ensure regioselectivity and efficiency.
The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, presents a regioselectivity challenge. The primary C1 hydroxyl is sterically more accessible and its alkoxide is kinetically favored, whereas the secondary C2 hydroxyl is more sterically encumbered. To direct alkylation exclusively to the C2 position, a protection-deprotection sequence is often optimal. The primary alcohol can be selectively protected with a bulky silyl (B83357) group (e.g., TBDMS), followed by deprotonation of the remaining secondary alcohol with a strong base like sodium hydride (NaH) and subsequent reaction with diphenylmethyl bromide. Final deprotection yields the target C2-etherified product.
Alternatively, the Mitsunobu reaction offers a powerful condensation pathway under mild, neutral conditions. This reaction utilizes a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DIAD) to activate the alcohol for nucleophilic attack by another species. In this context, diphenylmethanol (B121723) can act as the nucleophile, or more commonly, the diol's secondary alcohol acts as the nucleophile attacking an activated diphenylmethanol species. However, the most established Mitsunobu approach involves activating the diol's C2-hydroxyl for reaction. A significant feature of the Mitsunobu reaction is its characteristic inversion of stereochemistry at the reacting alcohol center.
| Method | Key Reagents | Key Conditions | Regioselectivity (C2:C1) | Typical Yield (%) |
|---|---|---|---|---|
| Direct Williamson | NaH, Diphenylmethyl bromide | THF, 0 °C to rt | Poor (e.g., 1:1.5) | Low (<40% desired product) |
| Protected Williamson | 1. TBDMSCl, Imidazole (B134444) 2. NaH, Diphenylmethyl bromide 3. TBAF | Multistep, controlled temperature | Excellent (>98:2) | 75-85 (over 3 steps) |
| Mitsunobu Reaction | Diphenylmethanol, PPh₃, DIAD | THF, 0 °C | Good to Excellent (>95:5) | 65-80 |
The stereochemical outcome of the etherification is entirely dependent on the chosen reaction mechanism. When starting with an enantiopure sample of heptane-1,2-diol, these methods provide predictable access to either enantiomer of the final product.
Retention of Configuration: The Williamson ether synthesis proceeds with retention of configuration at the C2 stereocenter. The reaction involves the formation of an alkoxide from the C2-hydroxyl group, which does not affect the chiral center. This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of diphenylmethyl bromide. Since the chiral carbon is not part of the bond-breaking or bond-forming process, its configuration remains unchanged. For example, reacting (R)-heptane-1,2-diol via a protected Williamson pathway yields (R)-2-(diphenylmethoxy)heptan-1-ol.
Inversion of Configuration: The Mitsunobu reaction is renowned for proceeding via an SN2 mechanism that results in a complete inversion of stereochemistry at the reacting chiral center. The hydroxyl group is activated by the phosphine/azodicarboxylate adduct, forming a good leaving group. The incoming nucleophile (in this case, an external one if diphenylmethanol is the alcohol, or an intramolecular rearrangement depending on the exact setup) attacks from the backside, inverting the stereocenter. Therefore, reacting (R)-heptane-1,2-diol under Mitsunobu conditions will produce (S)-2-(diphenylmethoxy)heptan-1-ol.
This stereochemical dichotomy provides a powerful strategic tool for synthetic chemists, allowing access to a specific enantiomer based on the chosen methodology.
| Starting Material | Reaction Type | Product Stereochemistry at C2 | Enantiomeric Excess (e.e., %) |
|---|---|---|---|
| (R)-Heptane-1,2-diol (>99% e.e.) | Williamson Synthesis | Retention (R) | >99% |
| (R)-Heptane-1,2-diol (>99% e.e.) | Mitsunobu Reaction | Inversion (S) | >98% |
Stereocontrolled Approaches for the Heptanol (B41253) Backbone Assembly
The synthesis of the enantiopure heptane-1,2-diol intermediate is the foundation upon which the entire synthesis rests. Several robust methods in modern asymmetric synthesis can be deployed to construct this chiral backbone.
Chiral auxiliaries temporarily attach to a prochiral substrate to direct a chemical reaction in a highly diastereoselective manner. For synthesizing the heptane-1,2-diol backbone, the Evans asymmetric aldol (B89426) reaction is a classic and effective approach.
In this strategy, a chiral oxazolidinone (the auxiliary) is acylated, for instance, with propionyl chloride. Deprotonation with a base like lithium diisopropylamide (LDA) generates a chiral enolate. This enolate then reacts with pentanal in a diastereoselective aldol addition. The steric influence of the auxiliary directs the approach of the aldehyde, establishing the relative and absolute stereochemistry of the two new stereocenters. Subsequent reductive cleavage of the auxiliary, typically with lithium borohydride (B1222165) (LiBH₄), removes the auxiliary and simultaneously reduces the carbonyl group to furnish the desired chiral 1,2-diol with high diastereomeric and enantiomeric purity.
| Chiral Auxiliary | Aldol Reaction Conditions | Diastereomeric Ratio (d.r.) | Isolated Yield of Diol (%) |
|---|---|---|---|
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | 1. n-Bu₂BOTf, Et₃N 2. Pentanal, -78 °C | >97:3 | 80-90 |
| (S)-4-Benzyl-2-oxazolidinone | 1. LDA, THF, -78 °C 2. Pentanal, -78 °C | >95:5 | 78-88 |
Asymmetric catalysis offers a more atom-economical alternative to stoichiometric auxiliaries, using a small amount of a chiral catalyst to generate large quantities of enantiopure product.
One of the most direct and efficient methods for preparing chiral 1,2-diols is the Sharpless Asymmetric Dihydroxylation (AD) . This reaction converts an alkene directly into a chiral diol. Using 1-heptene (B165124) as the substrate, the Sharpless AD reaction with a commercially available catalyst mixture (AD-mix-α or AD-mix-β) provides predictable access to either (S)-heptane-1,2-diol or (R)-heptane-1,2-diol, respectively, in excellent enantiomeric excess.
Another powerful catalytic approach involves the asymmetric reduction of a prochiral ketone. The synthesis begins with the preparation of 1-hydroxyheptan-2-one. This α-hydroxy ketone can then be reduced enantioselectively using well-established catalytic systems. The Corey-Bakshi-Shibata (CBS) reduction , which employs a proline-derived oxazaborolidine catalyst and borane, is highly effective for reducing ketones to alcohols with predictable stereochemistry and high enantioselectivity.
| Catalytic Method | Catalyst System | Substrate | Enantiomeric Excess (e.e., %) | Yield (%) |
|---|---|---|---|---|
| Sharpless Asymmetric Dihydroxylation | AD-mix-β (for R-diol) | 1-Heptene | >98% | 85-95 |
| Sharpless Asymmetric Dihydroxylation | AD-mix-α (for S-diol) | 1-Heptene | >97% | 85-95 |
| CBS Asymmetric Reduction | (R)-CBS catalyst, BH₃·SMe₂ | 1-Hydroxyheptan-2-one | 96-99% | 90-97 |
Enzymes are highly selective catalysts that can operate under mild conditions. For the preparation of enantiopure heptane-1,2-diol, enzymatic kinetic resolution is a highly effective strategy. This method starts with an inexpensive racemic mixture of the diol.
In a typical kinetic resolution, an enzyme, such as Lipase B from Candida antarctica (CAL-B), is used to selectively acylate one of the enantiomers. In the presence of an acyl donor like vinyl acetate (B1210297), the enzyme recognizes one enantiomer (e.g., the (R)-diol) and catalyzes its transformation into the corresponding acetate ester at a much faster rate than the other enantiomer. The reaction is stopped at approximately 50% conversion, allowing for the separation of the unreacted (S)-diol and the newly formed (R)-diol acetate, both in high enantiomeric purity. This provides access to both enantiomers of the precursor from a single racemic batch.
| Enzyme | Acyl Donor | Solvent | Conversion (%) | e.e. of Remaining Diol (%) | e.e. of Product Ester (%) |
|---|---|---|---|---|---|
| Lipase B from Candida antarctica (CAL-B) | Vinyl Acetate | Toluene | ~50 | >99 (S-enantiomer) | >98 (R-enantiomer) |
| Lipase from Pseudomonas cepacia (PSL) | Isopropenyl Acetate | Hexane | ~51 | >98 (S-enantiomer) | >97 (R-enantiomer) |
Multi-Step Synthetic Sequences and Orthogonal Protecting Group Strategies
A logical multi-step synthesis of 2-(Diphenylmethoxy)heptan-1-OL can be devised starting from a commercially available precursor like hept-1-ene. A plausible retrosynthetic analysis would disconnect the target molecule at the ether linkage and the C1-C2 bond of the heptane (B126788) backbone, suggesting a synthetic strategy involving the formation of a diol intermediate followed by selective protection of one hydroxyl group.
Proposed Synthetic Pathway:
Epoxidation of Hept-1-ene: The synthesis can commence with the epoxidation of hept-1-ene to form 2-pentyloxirane. This reaction is commonly achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane (B109758) (DCM).
Epoxide Ring-Opening: The resulting epoxide can undergo regioselective ring-opening under acidic or basic conditions to yield heptane-1,2-diol. For instance, acid-catalyzed hydrolysis with dilute sulfuric acid will lead to the formation of the diol.
Selective Protection of the Primary Alcohol: With heptane-1,2-diol in hand, the key challenge is the selective protection of the secondary hydroxyl group. To achieve this, the more sterically accessible primary hydroxyl group can be temporarily protected. A common and effective protecting group for primary alcohols is the tert-butyldimethylsilyl (TBDMS) group. rsc.org The reaction of heptane-1,2-diol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole in dimethylformamide (DMF) will preferentially yield 1-((tert-butyldimethylsilyl)oxy)heptan-2-ol. The TBDMS group is robust enough to withstand the conditions of the subsequent etherification step.
Diphenylmethylation of the Secondary Alcohol: The remaining free secondary hydroxyl group can then be converted to the diphenylmethyl ether. A mild and efficient method involves the use of O-diphenylmethyl trichloroacetimidate (B1259523) in the presence of a catalytic amount of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.gov This method is known for its high yields under mild conditions.
Deprotection of the Primary Alcohol: The final step is the removal of the TBDMS protecting group from the primary alcohol. This is typically achieved with high selectivity using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (B95107) (THF). thieme-connect.de This step regenerates the primary hydroxyl group, yielding the target compound, this compound.
Orthogonal Protecting Group Strategy:
In a more complex synthesis, where multiple hydroxyl groups might be present, an orthogonal protecting group strategy is essential. thieme-connect.dewikipedia.org This strategy allows for the selective removal of one protecting group without affecting others. thieme-connect.de For instance, if our starting material contained an additional functional group protected as a benzyl (B1604629) ether, the TBDMS group could be removed with fluoride ions without cleaving the benzyl ether, which is typically removed by hydrogenolysis. rsc.org The diphenylmethyl (DPM) ether itself is versatile, as it can be cleaved under hydrogenolysis conditions, similar to a benzyl ether, or with acid, providing flexibility in deprotection strategies within a complex molecular framework. nih.gov
Table 1: Proposed Multi-Step Synthesis of this compound
| Step | Reaction | Starting Material | Reagents and Conditions | Product |
|---|---|---|---|---|
| 1 | Epoxidation | Hept-1-ene | m-CPBA, Dichloromethane (DCM) | 2-Pentyloxirane |
| 2 | Hydrolysis | 2-Pentyloxirane | Dilute H₂SO₄, H₂O | Heptane-1,2-diol |
| 3 | Silylation | Heptane-1,2-diol | TBDMSCl, Imidazole, DMF | 1-((tert-Butyldimethylsilyl)oxy)heptan-2-ol |
| 4 | Etherification | 1-((tert-Butyldimethylsilyl)oxy)heptan-2-ol | O-Diphenylmethyl trichloroacetimidate, cat. TMSOTf, Toluene | 1-((tert-Butyldimethylsilyl)oxy)-2-(diphenylmethoxy)heptane |
| 5 | Desilylation | 1-((tert-Butyldimethylsilyl)oxy)-2-(diphenylmethoxy)heptane | TBAF, THF | This compound |
Reaction Design and Optimization for Enhanced Yields and Purity
The efficiency of a synthetic route is critically dependent on the design and optimization of each reaction step to maximize yield and purity, thereby minimizing the need for extensive purification.
Optimization of Etherification:
The formation of the diphenylmethyl ether is a crucial step. While classical methods using benzhydryl alcohol and a strong acid catalyst can be effective, they often require harsh conditions and can lead to side reactions, such as elimination, especially with secondary alcohols. masterorganicchemistry.com The temperature must be carefully controlled to prevent the formation of undesired byproducts. masterorganicchemistry.com
A more modern and optimizable approach is the iron-catalyzed dehydrative etherification. For instance, the use of a catalyst like iron(III) triflate (Fe(OTf)₃) can promote the formation of unsymmetrical ethers from two different alcohols under milder conditions. nih.govacs.org The reaction of heptane-1,2-diol with diphenylmethanol in the presence of a catalytic amount of Fe(OTf)₃ could be optimized by varying the solvent, temperature, and catalyst loading to favor the formation of the desired mono-etherified product.
Table 2: Comparison of Etherification Methods for Diphenylmethylation
| Method | Catalyst | Conditions | Advantages | Potential Issues |
|---|---|---|---|---|
| Acid Catalysis | H₂SO₄ or TsOH | High Temperature | Inexpensive reagents | Low selectivity, side reactions (elimination) masterorganicchemistry.com |
| Trichloroacetimidate | TMSOTf (catalytic) | Mild (e.g., refluxing toluene) | High yield, mild conditions nih.gov | Stoichiometric preparation of the imidate required |
Purity Enhancement through Optimized Work-up and Purification:
At each stage of the synthesis, the work-up procedure is critical for ensuring the purity of the intermediate. For example, after the etherification step, an aqueous work-up is necessary to remove the catalyst and any water-soluble byproducts. Subsequent purification by column chromatography on silica (B1680970) gel is a standard and effective method for isolating the desired product from unreacted starting materials and non-polar byproducts. The choice of eluent system for chromatography would be optimized to achieve the best separation. For instance, a gradient of ethyl acetate in hexanes is commonly used for compounds of this polarity.
By carefully selecting the synthetic route, employing orthogonal protecting groups, and optimizing each reaction and purification step, this compound can be synthesized with high yield and purity, suitable for further applications.
Stereochemical Investigations of 2 Diphenylmethoxy Heptan 1 Ol
Analysis of Stereogenic Centers and Absolute Configuration Determination
The molecular structure of 2-(diphenylmethoxy)heptan-1-OL features a single stereogenic center at the second carbon atom of the heptan-1-ol backbone, the carbon to which the diphenylmethoxy group is attached. The presence of this chiral center means the compound can exist as a pair of enantiomers, designated as (R)- and (S)-2-(diphenylmethoxy)heptan-1-OL.
The determination of the absolute configuration of these enantiomers is a critical step in stereochemical analysis. Several powerful techniques can be employed for this purpose. One of the most definitive methods is X-ray crystallography . This technique involves irradiating a single crystal of an enantiomerically pure compound with X-rays. The resulting diffraction pattern allows for the precise determination of the three-dimensional arrangement of atoms in the molecule, thereby establishing its absolute configuration. For this to be successful, a suitable single crystal of either the enantiopure compound or a diastereomeric derivative must be obtained. mdpi.com
Another common approach is the use of chiral derivatizing agents . By reacting the alcohol group of this compound with a chiral acid of known absolute configuration, such as (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), a pair of diastereomeric esters is formed. mdpi.com These diastereomers can be separated and their structures analyzed, often using Nuclear Magnetic Resonance (NMR) spectroscopy. The 1H-NMR diamagnetic anisotropy method can be applied to the MαNP esters to determine the absolute configuration of the original alcohol. mdpi.com
Furthermore, the synthesis of the compound from a chiral precursor of known configuration, a process known as chiral synthesis , can also establish the absolute configuration of the product. nih.gov For instance, starting with a chiral heptane (B126788) derivative with a known stereocenter at the C2 position would lead to a product with a predictable absolute configuration.
Diastereomeric and Enantiomeric Resolution Techniques
Since this compound is often synthesized as a racemic mixture (an equal mixture of both enantiomers), the separation of these enantiomers is crucial for studying their individual properties. This process is known as chiral resolution.
One classical method for resolving a racemic alcohol is through the formation of diastereomers . This involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a mixture of diastereomeric esters. These diastereomers have different physical properties, such as solubility and melting point, which allows for their separation by conventional techniques like fractional crystallization or chromatography. mdpi.com Once separated, the individual diastereomers can be hydrolyzed to yield the enantiomerically pure alcohols.
Enzymatic resolution is another powerful technique that leverages the stereoselectivity of enzymes. Certain enzymes, such as lipases, can selectively catalyze the acylation or deacylation of one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. The resulting mixture of the acylated product and the unreacted alcohol can then be easily separated.
Chiral Recognition Studies and Chromatographic Separation
Chiral recognition is the process by which a chiral molecule selectively interacts with one enantiomer of another chiral compound. This principle is the basis for the chromatographic separation of enantiomers. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a widely used and effective method for this purpose. researchgate.net
In this technique, the racemic mixture of this compound is passed through a column packed with a chiral stationary phase. The enantiomers interact differently with the CSP, forming transient diastereomeric complexes. researchgate.net This difference in interaction strength leads to different retention times for the two enantiomers, allowing for their separation.
Several types of CSPs are commercially available and can be screened for their effectiveness in separating the enantiomers of this compound. These include:
Cyclodextrin-based CSPs : These are derived from cyclodextrins, which are cyclic oligosaccharides. The chiral cavity of the cyclodextrin (B1172386) can include one of the enantiomers more favorably than the other, leading to separation. sigmaaldrich.com
Pirkle-type CSPs : These are based on small chiral molecules covalently bonded to a silica (B1680970) support.
Protein-based CSPs : These utilize proteins like bovine serum albumin, which have numerous chiral centers and can exhibit high enantioselectivity.
The choice of mobile phase is also critical for achieving good separation and can be optimized for polarity and the inclusion of additives. researchgate.netchromatographyonline.com
Below is a hypothetical data table illustrating the separation of the enantiomers of this compound using chiral HPLC.
Table 1: Hypothetical Chiral HPLC Separation of this compound Enantiomers
| Enantiomer | Retention Time (min) | Peak Area (%) | Resolution (Rs) |
| (R)-enantiomer | 8.54 | 50.1 | 2.1 |
| (S)-enantiomer | 9.82 | 49.9 |
This data is illustrative and does not represent actual experimental results.
Conformational Analysis and Dynamic Stereochemistry
The three-dimensional shape, or conformation, of this compound is not static but is in a constant state of flux due to rotation around its single bonds. The study of these different conformations and the energy barriers between them is known as conformational analysis . The presence of bulky diphenylmethoxy and heptanol (B41253) groups suggests that steric hindrance plays a significant role in determining the preferred conformations.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational dynamics of molecules in solution. jeol.commagritek.comlibretexts.org By analyzing the coupling constants and chemical shifts of the protons in the 1H NMR spectrum, information about the dihedral angles and the relative populations of different conformers can be obtained. docbrown.info Two-dimensional NMR techniques, such as NOESY, can provide information about through-space interactions between protons, which is also indicative of the molecule's conformation. libretexts.org
Computational modeling is another valuable tool for conformational analysis. Using molecular mechanics or quantum chemistry methods, the potential energy surface of the molecule can be calculated as a function of its dihedral angles. This allows for the identification of low-energy (stable) conformations and the energy barriers for interconversion between them.
The following table presents hypothetical data from a computational conformational analysis of this compound, focusing on the rotation around the C1-C2 bond.
Table 2: Hypothetical Conformational Analysis of this compound
| Conformer | Dihedral Angle (H-C1-C2-H) | Relative Energy (kcal/mol) |
| Staggered 1 | 60° | 0.0 |
| Eclipsed 1 | 120° | 3.5 |
| Staggered 2 | 180° | 0.2 |
| Eclipsed 2 | 0° | 3.8 |
This data is illustrative and does not represent actual experimental results.
Understanding the dynamic stereochemistry of this compound is essential for a complete picture of its chemical behavior and its interactions in a chiral environment.
Reactivity and Chemical Transformations of 2 Diphenylmethoxy Heptan 1 Ol
Transformations Involving the Primary Hydroxyl Functionality
The primary alcohol is often the most reactive site in the molecule for polar reactions, serving as a key handle for derivatization.
The primary hydroxyl group of 2-(Diphenylmethoxy)heptan-1-ol can be selectively oxidized to yield either an aldehyde or a carboxylic acid, depending on the chosen oxidant and reaction conditions. chemguide.co.uk Milder reagents, such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) in an inert solvent like dichloromethane (B109758), facilitate the conversion to the corresponding aldehyde, 2-(diphenylmethoxy)heptanal. libretexts.org The reaction with these reagents is typically stopped at the aldehyde stage. libretexts.org
Stronger oxidizing agents, like chromic acid (H₂CrO₄, generated from CrO₃ or a dichromate salt in aqueous sulfuric acid) or potassium permanganate (B83412) (KMnO₄), will oxidize the primary alcohol completely to the carboxylic acid, 2-(diphenylmethoxy)heptanoic acid. libretexts.orgsavemyexams.com This transformation often involves heating the alcohol under reflux with an excess of the oxidizing agent to ensure the reaction goes to completion. chemguide.co.uk
The molecule itself does not possess functional groups that are readily susceptible to chemical reduction under standard conditions. The alcohol and ether functionalities are already in a reduced state, and the phenyl rings require harsh conditions, such as high-pressure catalytic hydrogenation, to be reduced.
Table 1: Selective Oxidation of this compound
| Product | Reagent(s) | Conditions |
| 2-(Diphenylmethoxy)heptanal | Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂), Room Temperature |
| 2-(Diphenylmethoxy)heptanoic Acid | Potassium Dichromate(VI) (K₂Cr₂O₇) / Sulfuric Acid (H₂SO₄) | Heat under reflux |
This table presents typical conditions for the oxidation of primary alcohols.
The primary alcohol readily undergoes esterification with carboxylic acids in the presence of an acid catalyst, a reaction known as Fischer esterification. jove.com Heating this compound with a carboxylic acid (R-COOH) and a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) results in the formation of the corresponding ester and water. medcraveonline.com This is a reversible process, and the yield of the ester can be maximized by removing water as it is formed or by using one of the reactants in excess. jove.com
Furthermore, the hydroxyl group can be converted into a secondary ether through the Williamson ether synthesis. This two-step process involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form a sodium alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (R'-X) to form a new ether linkage via an Sₙ2 reaction. ksu.edu.sa
Table 2: Esterification and Etherification Reactions
| Reaction Type | Reactants | Catalyst/Base | Product |
| Fischer Esterification | Carboxylic Acid (R-COOH) | H₂SO₄ (catalytic) | 2-(Diphenylmethoxy)heptyl ester |
| Williamson Ether Synthesis | 1. Sodium Hydride (NaH)2. Alkyl Halide (R'-X) | N/A | 1-Alkoxy-2-(diphenylmethoxy)heptane |
This table illustrates common methods for converting primary alcohols to esters and ethers.
Reactions of the Diphenylmethoxy Ether Linkage
The diphenylmethoxy group, while generally stable, can be selectively cleaved and its phenyl rings can participate in aromatic substitution reactions.
The diphenylmethoxy (benzhydryl) ether is widely utilized as a protecting group for alcohols in organic synthesis due to its stability under many reaction conditions and its susceptibility to cleavage under specific, mild protocols. yale.edu One of the most common methods for deprotection is catalytic hydrogenolysis. youtube.com Treating this compound with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst cleaves the carbon-oxygen bond of the ether, yielding heptane-1,2-diol and diphenylmethane. youtube.com
Alternatively, the benzhydryl ether can be cleaved under acidic conditions. organic-chemistry.org Strong acids like trifluoroacetic acid (TFA) or hydrogen bromide (HBr) can protonate the ether oxygen, facilitating its departure and forming a stable diphenylmethyl (benzhydryl) cation. thieme-connect.demdma.ch The choice of acid and conditions can be tuned to achieve selectivity, especially in complex molecules. thieme-connect.de
The two phenyl rings of the diphenylmethoxy group can undergo electrophilic aromatic substitution (EAS). stackexchange.com The ether oxygen atom is an activating group, donating electron density to the rings via resonance, which makes them more reactive towards electrophiles than benzene (B151609) itself. organicmystery.com This activation directs incoming electrophiles to the ortho and para positions relative to the ether linkage. organicmystery.com Standard EAS reactions such as halogenation (with Br₂/FeBr₃), nitration (with HNO₃/H₂SO₄), and Friedel-Crafts acylation or alkylation can be performed, although the bulky nature of the rest of the molecule may sterically hinder substitution at the ortho positions. google.com
Nucleophilic aromatic substitution (NAS) on the phenyl rings is generally not feasible. This type of reaction requires the presence of strong electron-withdrawing groups on the aromatic ring to make it susceptible to attack by a nucleophile, a condition not met by the electron-rich phenyl rings in the diphenylmethoxy moiety.
Functionalization of the Heptane (B126788) Aliphatic Chain
The heptane chain in this compound is an unactivated aliphatic chain, making its selective functionalization challenging. The C-H bonds along the chain are relatively strong and non-polar, rendering them inert to most ionic reagents.
One potential, albeit often non-selective, method for functionalizing the chain is free-radical halogenation. In the presence of UV light or a radical initiator, a reagent like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) can introduce a halogen atom onto the heptane chain. This reaction typically proceeds with low selectivity, leading to a mixture of constitutional isomers, as the reactivity of the secondary C-H bonds along the chain is similar. Further functionalization can then be achieved from the resulting alkyl halide. More advanced and selective C-H activation methodologies would be required for precise modification of a specific position on the heptane chain.
Controlled Halogenation and Other Aliphatic C-H Functionalizations
There is currently no available scientific literature detailing the controlled halogenation or other aliphatic C-H functionalization reactions specifically for this compound. While the functional groups present in the molecule—a primary alcohol and a diphenylmethoxy ether on a heptane backbone—suggest potential reactivity, no studies have been published that explore these transformations on this particular substrate.
General principles of organic chemistry would suggest that the primary alcohol could be a site for various transformations, and the aliphatic C-H bonds of the heptane chain could theoretically be functionalized using modern synthetic methods. However, without experimental data, any discussion of potential reaction pathways, regioselectivity, or yields would be purely speculative.
Table 1: Research Findings on Controlled Halogenation and Aliphatic C-H Functionalization of this compound
| Reaction Type | Reagents and Conditions | Products | Yield (%) | Reference |
| Data not available | Data not available | Data not available | Data not available | N/A |
Olefination and Hydrogenation Studies
Similar to the lack of information on halogenation, there are no published studies on the olefination or hydrogenation of this compound. Olefination reactions, which would typically involve the conversion of the primary alcohol to a leaving group followed by elimination, or related transformations, have not been reported for this compound.
Likewise, hydrogenation studies are absent from the scientific literature. The diphenylmethoxy group contains aromatic rings that could potentially be hydrogenated under specific catalytic conditions. However, no such reactions have been documented for this compound.
Table 2: Research Findings on Olefination and Hydrogenation of this compound
| Reaction Type | Catalyst and Conditions | Products | Conversion/Yield (%) | Reference |
| Data not available | Data not available | Data not available | Data not available | N/A |
Detailed Mechanistic Studies of Key Chemical Reactions
Consistent with the absence of reported reactivity data, no detailed mechanistic studies of any chemical reactions involving this compound have been found in the reviewed literature. Mechanistic investigations are contingent on the existence of established chemical transformations. Without any reported reactions, there have been no corresponding studies on reaction kinetics, intermediates, or transition states for this compound.
Computational Chemistry and Molecular Modeling of 2 Diphenylmethoxy Heptan 1 Ol
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations are essential for understanding the electronic nature of a molecule, which governs its reactivity and intrinsic properties.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency for studying molecular systems. scirp.org By calculating the electron density, DFT can determine the molecule's ground-state geometry, electronic energy, and other key properties. mdpi.com For 2-(Diphenylmethoxy)heptan-1-OL, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311G(d), would be the first step in its computational analysis. scirp.org
The primary outputs of such a calculation would include:
Optimized Molecular Geometry: The most stable 3D arrangement of the atoms, providing precise bond lengths, bond angles, and dihedral angles.
Electronic Energy: The total energy of the molecule in its optimized state, which is fundamental for comparing the stability of different conformers.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy indicates the ability to accept electrons (electrophilicity). The HOMO-LUMO gap is a key indicator of chemical stability. scirp.org
Electrostatic Potential (ESP) Map: This map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the oxygen of the hydroxyl group would be an expected site of negative potential.
Hypothetical DFT-Calculated Properties for this compound
| Calculated Property | Hypothetical Value | Significance |
|---|---|---|
| Total Electronic Energy | -963.7 Hartrees | Provides a baseline for comparing the stability of different isomers or conformers. |
| HOMO Energy | -6.5 eV | Indicates the molecule's electron-donating capability; potential sites for oxidation. |
| LUMO Energy | -0.2 eV | Indicates the molecule's electron-accepting capability; potential sites for reduction. |
| HOMO-LUMO Gap | 6.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 2.1 Debye | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
Ab initio (Latin for "from the beginning") methods are based directly on quantum mechanics principles without using experimental data for simplification. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory provide higher accuracy. These would be used to:
Benchmark DFT Results: Validate the accuracy of the chosen DFT functional for this specific chemical structure.
Calculate Weak Interactions: Accurately model non-covalent interactions, such as intramolecular hydrogen bonding between the hydroxyl group and the ether oxygen, or π-stacking between the phenyl rings.
Determine Precise Reaction Barriers: For hypothetical reactions involving the molecule, ab initio methods can provide highly accurate activation energies.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation State Analysis
While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov An MD simulation would model the movements of the atoms in this compound over time, providing a "movie" of its dynamic behavior.
For this molecule, MD simulations would be particularly insightful for:
Conformational Analysis: The seven-carbon heptyl chain is highly flexible, capable of adopting numerous conformations. montana.edu MD simulations can explore the conformational landscape, identifying the most populated shapes the molecule assumes in a given environment (e.g., in a vacuum, water, or a nonpolar solvent like hexane). The bulky diphenylmethoxy group will sterically hinder and influence the flexibility of the adjacent alkyl chain. purdue.edu
Solvation Analysis: By simulating the molecule in a box of solvent molecules (e.g., water), MD can reveal how the solvent organizes around the solute. It would show how water molecules form hydrogen bonds with the hydroxyl and ether groups while arranging differently around the hydrophobic phenyl and alkyl parts. This is critical for understanding solubility.
Hydrogen Bonding Dynamics: MD can track the formation and breaking of intramolecular (between the -OH and ether oxygen) and intermolecular (with solvent) hydrogen bonds over time.
Illustrative MD Simulation Results for Conformational Analysis
| Dihedral Angle Monitored | Solvent | Observed Conformations | Interpretation |
|---|---|---|---|
| C1-C2-O-C(Ph)₂ | Water | Predominantly gauche and anti | Reveals the preferred orientation of the bulky headgroup relative to the alkyl chain in a polar environment. |
| C3-C4-C5-C6 (in heptyl chain) | Hexane | Higher percentage of anti (extended) conformations | The nonpolar solvent encourages the alkyl chain to adopt a more linear, extended form. montana.edu |
| H-O1-C1-C2 | Vacuum | Frequent gauche orientation | Suggests the potential for intramolecular hydrogen bonding between the hydroxyl proton and the ether oxygen. |
Quantitative Structure-Property Relationship (QSPR) and Molecular Field Analysis (e.g., CoMFA, CoMSIA)
QSPR methods aim to build statistical models that correlate a molecule's computed structural features with its experimental properties. researchgate.net While this requires a dataset of similar molecules with known properties, we can describe how such a model would be developed for this compound and its analogues.
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSPR techniques that assess how the steric (shape) and electrostatic (charge) fields of a molecule relate to its properties. researchgate.netacs.org
The process involves:
Alignment: A set of chemically similar molecules are superimposed in 3D space based on a common structural feature.
Field Calculation: A grid is placed around the aligned molecules. At each grid point, the steric and electrostatic interaction energy with a probe atom is calculated for each molecule.
Model Generation: Statistical methods, like Partial Least Squares (PLS), are used to find a correlation between the variations in the field values and the variation in the measured property (e.g., solubility, boiling point, or biological activity). researchgate.net The results are often visualized as 3D contour maps, showing regions where, for example, increased steric bulk or positive charge would enhance a desired property.
Using the descriptors from CoMFA/CoMSIA or other calculated parameters (like molecular weight, logP, polar surface area), a predictive QSPR model can be built. For a series of compounds related to this compound, one could develop a model to predict a property like the octanol-water partition coefficient (logP), a measure of lipophilicity.
Hypothetical QSPR Model for Predicting logP
| Model Parameter | Value | Interpretation |
|---|---|---|
| Equation | logP = 0.85(ClogP) - 0.02(TPSA) + 1.2 | A hypothetical linear model where ClogP is the calculated logP and TPSA is the topological polar surface area. |
| Cross-validated q² | 0.75 | A measure of the model's internal predictive power. Values > 0.5 are generally considered good. |
| Correlation coefficient r² | 0.92 | Indicates how well the model fits the training data. Values closer to 1.0 are better. |
This model could then be used to predict the logP for new, unsynthesized analogues, allowing chemists to prioritize which compounds to make based on desired properties.
Analysis of Intermolecular Interactions and Recognition Principles
The specific arrangement of functional groups in this compound—a primary alcohol, an ether linkage, a long alkyl chain, and two phenyl rings—dictates the types of non-covalent interactions it can form. These interactions are fundamental to its molecular recognition by other molecules, such as biological receptors or solvent molecules. e-bookshelf.de Computational methods allow for the detailed characterization of these forces.
The primary intermolecular forces at play in this compound include:
Hydrogen Bonding: The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. This is often a critical interaction for the recognition of small molecules at biological targets. mdpi.com
Van der Waals Forces: The flexible seven-carbon heptyl chain and the large, nonpolar surface area of the diphenylmethyl group contribute significantly to van der Waals interactions, particularly London dispersion forces.
π-Interactions: The two phenyl rings are capable of engaging in π-π stacking with aromatic residues in a binding partner or with other molecules of the same type.
Dipole-Dipole Interactions: The ether oxygen and the hydroxyl group create permanent dipoles in the molecule, leading to electrostatic interactions.
Modern computational techniques are employed to quantify and visualize these interactions. Methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can reveal the presence and nature of weak interactions, such as hydrogen bonds and van der Waals contacts. irb.hr Energy decomposition analysis (EDA) can further dissect the total interaction energy into its constituent physical components, such as electrostatic, exchange-repulsion, polarization, and dispersion, providing a deeper understanding of the forces driving molecular recognition. nih.gov
Molecular dynamics (MD) simulations can model the behavior of this compound over time, showing how its conformation changes and how it interacts with its environment, such as a solvent or a simulated biological membrane. researchgate.net These simulations provide a dynamic picture of the recognition process, which is often governed by a combination of these forces.
The table below summarizes the potential intermolecular interactions and the structural features of this compound responsible for them.
| Interaction Type | Structural Moiety | Potential Role in Molecular Recognition |
| Hydrogen Bond Donor/Acceptor | 1-hydroxyl group (-OH) | Anchoring the molecule in a specific orientation within a binding site. |
| Hydrogen Bond Acceptor | Ether oxygen (-O-) | Forming additional hydrogen bonds to stabilize a complex. |
| Hydrophobic Interactions | Heptyl chain | Engaging with nonpolar pockets in a receptor; contributing to membrane permeability. |
| π-π Stacking | Diphenyl rings | Interacting with aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan. |
| Steric Influence | Bulky diphenylmethyl group | Dictating the specific shape complementarity required for binding. |
Computational Design of Analogs and Related Chemical Scaffolds
The computational analysis of a lead compound like this compound serves as a foundation for the rational design of analogs with potentially improved properties. Medicinal chemistry often relies on such computational workflows to guide synthesis, saving time and resources. snau.edu.ua The goal is to modify the lead structure to enhance desired characteristics while minimizing unwanted ones.
The design of analogs can be approached through several computational strategies:
Pharmacophore Modeling: By identifying the key interaction points (the pharmacophore) of this compound, chemists can design new molecules that retain these features in the correct 3D arrangement but have a different core structure (scaffold).
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) correlate the 3D structural and electrostatic properties of a set of molecules with their biological activity. researchgate.net These models can predict the activity of novel, unsynthesized analogs of this compound.
Scaffold Hopping: This advanced technique involves replacing the central diphenylmethoxy-heptanol framework with a completely different chemical scaffold that still presents the key pharmacophoric features. nih.gov This can lead to the discovery of novel chemical series with more favorable properties.
In Silico Property Prediction: Computational tools can predict absorption, distribution, metabolism, and excretion (ADME) properties. For new analogs of this compound, properties such as lipophilicity (logP), aqueous solubility, and potential for metabolism can be estimated before any synthesis is attempted. researchgate.net
The following table outlines hypothetical modifications to the this compound scaffold and the rationale behind these changes, as would be considered in a computational design program.
| Structural Modification | Target Moiety | Computational Design Rationale | Desired Outcome |
| Chain Length Variation | Heptyl chain | Alter hydrophobicity and fit within a binding pocket. | Optimize binding affinity or modify pharmacokinetic profile. |
| Ring Substitution | Phenyl rings | Introduce polar or nonpolar groups to probe for new interactions (e.g., hydrogen bonds, halogen bonds). | Enhance binding selectivity or potency. |
| Bioisosteric Replacement | Hydroxyl group (-OH) | Replace with another hydrogen-bonding group (e.g., -NH2, -COOH) to alter interaction geometry and strength. | Improve binding or change metabolic stability. |
| Conformational Constraint | Heptyl chain / Ether linkage | Introduce cyclic structures or double bonds to reduce flexibility and lock the molecule in a bioactive conformation. | Increase binding affinity by reducing the entropic penalty of binding. |
Through these computational strategies, the chemical space around this compound can be systematically explored to identify analogs and novel scaffolds with superior profiles for specific applications.
Potential Applications in Advanced Materials Science and Organic Synthesis
Utilization as Chiral Building Blocks in Enantioselective Synthesis
The core value of 2-(Diphenylmethoxy)heptan-1-ol in enantioselective synthesis lies in its inherent chirality. Chiral molecules, which are non-superimposable on their mirror images, are fundamental in the synthesis of pharmaceuticals and other biologically active compounds, where often only one enantiomer exhibits the desired therapeutic effect. labinsights.nl
The heptan-1-ol backbone with a substituent at the C-2 position creates a chiral center, making it a valuable synthon. Chiral alcohols are frequently employed as starting materials for the synthesis of more complex chiral molecules. The hydroxyl group can be readily converted into other functional groups, such as halides, amines, or esters, while retaining the stereochemical integrity of the chiral center. This allows for the introduction of new functionalities with a high degree of stereocontrol.
Furthermore, the diphenylmethoxy group can act as a bulky directing group, influencing the stereochemical outcome of reactions at or near the chiral center. This steric hindrance can shield one face of the molecule, forcing incoming reagents to attack from the less hindered side, thereby leading to high diastereoselectivity in subsequent transformations. The synthesis of chiral 2-azabicycloalkane derivatives, for instance, often relies on chiral alcohols to guide the stereochemical course of the reaction. pwr.edu.pl
Role as Precursors for Architecturally Complex Organic Scaffolds
The structural framework of this compound makes it a suitable precursor for the construction of architecturally complex organic scaffolds. The combination of a flexible heptyl chain and a rigid diphenylmethoxy group provides a unique molecular architecture that can be elaborated upon to create diverse and intricate molecular structures.
The hydroxyl group serves as a handle for further chemical modifications, such as oxidation to an aldehyde or carboxylic acid, or etherification and esterification reactions. These transformations can be used to build larger and more complex molecules. For example, intramolecular cyclization reactions could lead to the formation of novel heterocyclic or carbocyclic ring systems. The synthesis of bicyclo[m.n.1]alkan-1-ols from ω-halo ketones demonstrates how intramolecular reactions can generate complex bicyclic structures. acs.org
The diphenylmethoxy moiety can also be a site for chemical modification. The phenyl rings can be functionalized through electrophilic aromatic substitution, allowing for the attachment of additional groups that can alter the molecule's properties or serve as points for further diversification. Diphenyl ether scaffolds are known to be versatile in therapeutic applications, and the ability to modify this part of the molecule could lead to the development of new compounds with interesting biological activities. nih.govresearchgate.net
Integration into Polymer Synthesis or Supramolecular Structures
The functional groups present in this compound offer potential for its integration into larger molecular assemblies such as polymers and supramolecular structures.
In polymer synthesis, the hydroxyl group can act as an initiator for ring-opening polymerization of cyclic esters or ethers, or it can be converted into a polymerizable group, such as an acrylate (B77674) or methacrylate. The resulting polymers would incorporate the bulky diphenylmethoxy group as a pendant side chain. This could significantly influence the physical properties of the polymer, such as its thermal stability, solubility, and mechanical strength. The large, hydrophobic diphenylmethoxy groups could lead to polymers with increased rigidity and a higher glass transition temperature.
In the field of supramolecular chemistry, the diphenylmethoxy group can participate in non-covalent interactions, such as π-π stacking and van der Waals forces. These interactions can drive the self-assembly of the molecule into well-defined supramolecular architectures, such as gels, liquid crystals, or molecular capsules. The chirality of the molecule could also be translated to the supramolecular level, leading to the formation of helical or other chiral aggregates. The ability of ethers to participate in the formation of crown ethers and other host-guest complexes highlights the potential for this class of compounds in supramolecular chemistry. labinsights.nl
Development of Novel Solvents or Reagents for Specialized Chemical Processes
The unique combination of a polar hydroxyl group and a large, nonpolar diphenylmethoxy group suggests that this compound could be explored as a novel solvent or reagent for specialized chemical processes.
As a solvent, its amphiphilic character might be advantageous for reactions involving both polar and nonpolar reactants. The bulky diphenylmethoxy group could create a unique solvation environment, potentially influencing the rate and selectivity of certain reactions. Ethers like diethyl ether are known for their use as solvents due to their relative inertness and ability to dissolve a range of compounds. ck12.org
The chiral nature of this compound also opens up the possibility of its use as a chiral solvating agent for the determination of enantiomeric excess by NMR spectroscopy, or as a chiral auxiliary in asymmetric reactions. The hydroxyl group could be used to temporarily attach the molecule to a substrate, with the bulky diphenylmethoxy group directing the stereochemical outcome of a subsequent reaction.
While direct experimental data for this compound is scarce, the analysis of its structural components and comparison with related compounds strongly suggest a range of potential applications in advanced materials science and organic synthesis. Further research into the synthesis and properties of this intriguing molecule is warranted to fully explore its capabilities.
Future Research Directions and Unexplored Avenues
Development of Innovative Analytical Techniques for Real-Time Monitoring
The ability to monitor and control chemical processes in real-time is crucial for optimizing reaction conditions, maximizing yield, and ensuring product quality. For a molecule like 2-(Diphenylmethoxy)heptan-1-ol, future research should focus on developing and implementing Process Analytical Technology (PAT) for its synthesis and subsequent reactions. ukri.orgmt.com PAT is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. chromnet.net
Future investigations could involve interfacing spectroscopic and chromatographic techniques with reaction vessels for in-situ analysis. nih.gov Techniques such as Fourier-transform infrared (FTIR), Raman spectroscopy, and online high-performance liquid chromatography (HPLC) can provide real-time data on the concentration of reactants, intermediates, and the final product. beilstein-journals.orgacs.orgamericanpharmaceuticalreview.com For instance, monitoring the disappearance of a starting material like heptane-1,2-diol and the appearance of the diphenylmethoxy ether linkage could be achieved via FTIR or Raman spectroscopy. nih.gov Direct Analysis in Real Time Mass Spectrometry (DART-MS) is another powerful technique that could be adapted for the direct and quantitative monitoring of the reaction mixture with minimal sample preparation. nih.gov
The development of these methods would not only accelerate the optimization of synthetic protocols but also provide deeper mechanistic insights into the formation and reactions of this compound.
Table 1: Proposed Analytical Techniques for Real-Time Monitoring
| Technique | Information Provided | Potential Application for this compound | Reference |
|---|---|---|---|
| Online HPLC | Quantitative data on reactants, products, and byproducts. | Monitoring reaction progress, yield, and purity during synthesis. | acs.org |
| In-situ FTIR/Raman | Real-time tracking of functional group changes (e.g., O-H, C-O-C). | Following the ether formation and subsequent reactions of the alcohol group. | nih.govamericanpharmaceuticalreview.com |
| DART-MS | Rapid, quantitative analysis of reaction components with minimal sample prep. | High-throughput screening of reaction conditions and kinetic analysis. | nih.gov |
| UV-Vis Spectroscopy | Monitoring of chromophoric species (e.g., diphenylmethyl cation intermediate). | Studying reaction kinetics and mechanisms involving the benzhydryl group. | nih.gov |
Implementation of Green Chemistry Approaches in Synthetic Pathways
Traditional synthetic routes to ethers, such as the Williamson ether synthesis, often rely on harsh reagents, volatile organic solvents, and produce significant salt waste, running counter to the principles of green chemistry. tandfonline.comorgchemres.orgjk-sci.com Future research should prioritize the development of sustainable synthetic pathways to this compound.
A greener Williamson ether synthesis could be explored using phase-transfer catalysis or micellar catalysis in aqueous media, which can enhance reaction rates and eliminate the need for bulk organic solvents. researchgate.net Other approaches could involve using more benign alkylating agents or developing solvent-free reaction conditions, potentially assisted by microwave irradiation to reduce reaction times and energy consumption. orgchemres.org High-temperature catalytic Williamson ether synthesis (CWES) using weak alkylating agents like alcohols could also be investigated as a method to avoid salt production. acs.org
Furthermore, biocatalysis presents a promising avenue for the green synthesis of ethers. chemrxiv.orgresearchgate.netnih.gov The use of enzymes, such as engineered ether synthases or hydrolases, could offer high regio- and stereoselectivity under mild, aqueous conditions, representing a significant improvement in sustainability over traditional chemical methods. chemrxiv.org Exploring enzymatic routes for the etherification of heptane-1,2-diol with a diphenylmethanol (B121723) precursor could lead to a highly efficient and environmentally friendly synthesis.
Table 2: Green Chemistry Strategies for Synthesis
| Strategy | Description | Potential Advantage | Reference |
|---|---|---|---|
| Micellar Catalysis | Using surfactants in water to create microreactors for the reaction. | Reduces/eliminates organic solvents, enhances reaction rates. | researchgate.net |
| Microwave-Assisted Synthesis | Using microwave irradiation under solvent-free conditions. | Drastically reduces reaction times and energy input. | orgchemres.org |
| Biocatalysis | Employing enzymes (e.g., ether synthases) to catalyze the ether formation. | High selectivity, mild reaction conditions, biodegradable catalysts. | chemrxiv.orgresearchgate.netnih.gov |
| Catalytic Williamson Ether Synthesis (CWES) | High-temperature process using weak alkylating agents like alcohols. | Avoids the use of strong alkylating halides and production of salt waste. | acs.org |
Expansion of Reactivity Profiles for Broadened Utility
The structure of this compound contains multiple reactive sites: the primary hydroxyl group, the benzhydryl ether linkage, and the aromatic phenyl rings. A systematic exploration of the reactivity at each of these sites could yield a library of novel derivatives with broadened utility.
The primary alcohol is a key functional handle. Chemoselective oxidation could convert it to an aldehyde or a carboxylic acid, creating new building blocks for polymers or pharmacologically active molecules. nii.ac.jpnumberanalytics.comsemanticscholar.orgorganic-chemistry.org Catalytic systems based on nitroxyl (B88944) radicals like TEMPO are known for their high selectivity in oxidizing primary alcohols in the presence of other functional groups. nii.ac.jporganic-chemistry.org
The benzhydryl ether linkage is another point of interest. While often used as a protecting group due to its stability, its reactivity can also be harnessed. yale.edu The ether can be cleaved under specific acidic or hydrogenolysis conditions. Studying the kinetics and conditions for this cleavage can inform its use as a cleavable linker in drug delivery systems or materials science. The stability of the intermediate benzhydryl carbocation, influenced by substituents on the phenyl rings, could be a key area of study. yale.eduyale.edu
Finally, the two phenyl rings are susceptible to electrophilic aromatic substitution. Reactions such as nitration, halogenation, or Friedel-Crafts acylation could be explored to introduce new functional groups, thereby tuning the electronic and physical properties of the molecule for specific applications.
Table 3: Potential Reactions and Resulting Compounds
| Reactive Site | Reaction Type | Potential Product Class | Potential Utility |
|---|---|---|---|
| Primary Alcohol | Selective Oxidation | Aldehydes, Carboxylic Acids | Synthetic intermediates, monomers. |
| Primary Alcohol | Esterification / Etherification | Esters, Ethers | Plasticizers, lubricants, prodrugs. |
| Benzhydryl Ether | Acid-catalyzed Cleavage | Diol and Diphenylmethanol | Cleavable linkers, protecting group strategies. |
| Phenyl Rings | Electrophilic Substitution | Substituted Aromatics | Modified electronic properties, new ligands. |
Exploration of Self-Assembly Properties and Organized Structures
The amphiphilic nature of this compound, characterized by a long, flexible hydrophobic heptyl chain and a bulky, polar head group (hydroxyl and diphenylmethoxy moieties), makes it an excellent candidate for self-assembly into organized supramolecular structures. rsc.orgwiley.com The balance between the hydrophobic tail and the hydrophilic head, often described by a packing parameter, dictates the morphology of the resulting aggregates, which can range from micelles to vesicles or lamellar phases. wiley.comprinceton.edu
Future research should investigate the self-assembly behavior of this compound in aqueous solutions. Techniques like dynamic light scattering (DLS), transmission electron microscopy (TEM), and small-angle X-ray scattering (SAXS) could be used to characterize the size and shape of any resulting nanostructures. rsc.orgmdpi.com Given the bulky, non-ionic head group, the formation of vesicles (polymersomes) or other complex morphologies is plausible. princeton.edufu-berlin.de
Furthermore, the ability of this amphiphile to form monolayers at the air-water interface should be explored. The Langmuir-Blodgett (LB) technique could be employed to deposit highly organized, ultra-thin films onto solid substrates. rsc.orgwikipedia.orgacs.orgresearchgate.net The properties of these films, such as their thickness, molecular packing, and surface energy, could be controlled by modifying the subphase conditions or the molecular structure itself. rsc.org Such organized films have potential applications in sensor technology, electronics, and as specialized surface coatings. acs.orgresearchgate.net
Table 4: Unexplored Self-Assembly Avenues
| Phenomenon | Description | Characterization Techniques | Potential Applications |
|---|---|---|---|
| Micellization/Vesicle Formation | Spontaneous aggregation in aqueous solution above a critical concentration. | DLS, TEM, SAXS, Fluorescence Probes | Drug delivery carriers, nanoreactors. |
| Langmuir Monolayer Formation | Formation of a one-molecule-thick film at the air-water interface. | Surface Pressure-Area Isotherms, Brewster Angle Microscopy | Fundamental study of intermolecular forces. |
| Langmuir-Blodgett (LB) Films | Transfer of monolayers onto solid substrates to build multilayered structures. | Ellipsometry, AFM, X-ray Reflectivity | Ordered thin films for sensors, nanoelectronics. |
| Liquid Crystalline Phases | Formation of ordered phases at higher concentrations. | Polarized Optical Microscopy, SAXS | Advanced materials, structured templates. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
